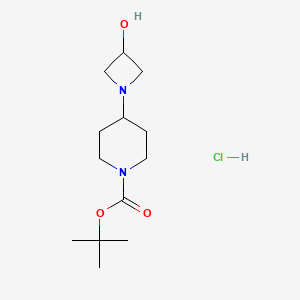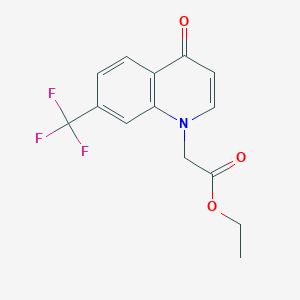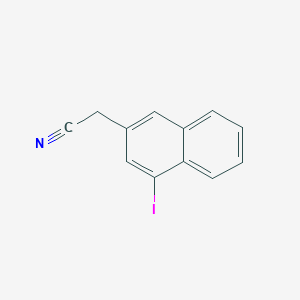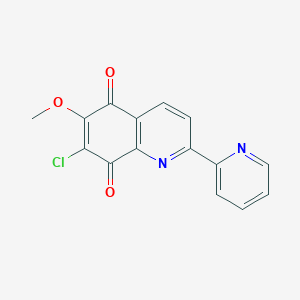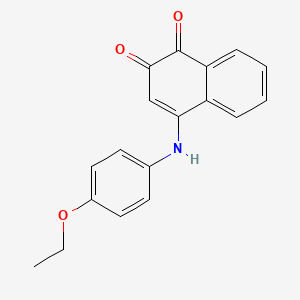
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H8N2O6 It is a derivative of benzaldehyde, featuring nitro groups at the 2 and 4 positions, and a benzoyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce nitro groups at the desired positions. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzaldehyde is then subjected to Friedel-Crafts acylation using 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 2-Amino-4-(3-aminobenzoyl)benzaldehyde.
Oxidation: 2-Nitro-4-(3-nitrobenzoyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects of multiple substituents on a benzene ring.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, especially in designing molecules with specific electronic and steric properties.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amino groups through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, leading to substitution at specific positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzaldehyde: Similar in structure but lacks the additional nitro and benzoyl groups.
3-Nitrobenzaldehyde: Similar but with the nitro group at a different position.
2-Nitrobenzaldehyde: Lacks the additional nitro and benzoyl groups.
Uniqueness
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is unique due to the presence of multiple nitro groups and a benzoyl group, which significantly influence its chemical reactivity and physical properties. These substituents make it a valuable compound for studying the effects of electron-withdrawing groups on aromatic systems and for synthesizing complex organic molecules.
Eigenschaften
Molekularformel |
C14H8N2O6 |
|---|---|
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
2-nitro-4-(3-nitrobenzoyl)benzaldehyde |
InChI |
InChI=1S/C14H8N2O6/c17-8-11-5-4-10(7-13(11)16(21)22)14(18)9-2-1-3-12(6-9)15(19)20/h1-8H |
InChI-Schlüssel |
WNCOVNOWKMHGPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
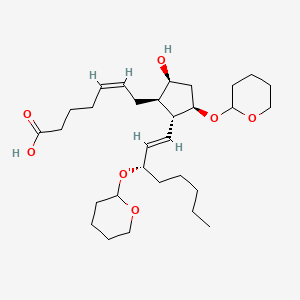
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)

